molecular formula C20H17N7O2 B1683846 Avanbulin CAS No. 798577-91-0

Avanbulin

Número de catálogo: B1683846
Número CAS: 798577-91-0
Peso molecular: 387.4 g/mol
Clave InChI: LSFOZQQVTWFMNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Avanbulin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Avanbulin ejerce sus efectos al unirse al sitio de la colchicina de la tubulina, inhibiendo así el ensamblaje de los microtúbulos. Esta interrupción de la dinámica de los microtúbulos conduce al arresto mitótico y la activación del punto de control del ensamblaje del huso, lo que finalmente provoca la muerte de las células tumorales. Además, this compound afecta el microambiente tumoral al reducir la microvasculatura tumoral .

Análisis Bioquímico

Biochemical Properties

Avanbulin interacts with microtubules, major components of the cellular cytoskeleton involved in mitosis, cell motility, intracellular protein, and organelle transport . It destabilizes microtubules, leading to tumor cell death .

Cellular Effects

This compound has shown potent in vitro anti-lymphoma activity, mainly cytotoxic with potent and rapid apoptosis induction . It influences cell function by modulating the spindle assembly checkpoint, thereby promoting tumor cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin . This unique binding differentiates it from other MTAs and leads to the destabilization of microtubules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high anti-proliferative activity with a median IC50 = 11nM . Apoptosis induction was observed within 24h of drug exposure in some cell lines, confirming the high activity of this compound .

Dosage Effects in Animal Models

Its prodrug, Listhis compound, has shown early signs of clinical activity, especially in tumors with high EB1 expression .

Metabolic Pathways

As a microtubule-targeting agent, it is likely to interact with enzymes involved in tubulin polymerization .

Transport and Distribution

As a small molecule, it is likely to diffuse freely across cell membranes .

Subcellular Localization

This compound, as a microtubule-targeting agent, is expected to localize to the cytoplasm where microtubules are present . Its effects on activity or function would be related to its ability to bind to tubulin and disrupt microtubule dynamics .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de avanbulin implica la preparación de su profármaco, listhis compound (BAL101553), que luego se convierte en this compound in vivo. La ruta de síntesis generalmente incluye los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones

Avanbulin experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de this compound

This compound es único debido a su unión distinta al sitio de la colchicina de la tubulina, lo que da como resultado un fenotipo de microtúbulos único. Esta unión única permite que this compound sea eficaz en las células tumorales que son resistentes a otros agentes que se dirigen a los microtúbulos. Además, this compound ha mostrado una actividad antitumoral significativa en modelos preclínicos de glioblastoma y linfoma, lo que la convierte en una candidata prometedora para su posterior desarrollo clínico .

Actividad Biológica

Avanbulin, also known as BAL27862, is a microtubule-targeted agent (MTA) that has garnered attention for its potent anti-tumor activity, particularly in the treatment of various cancers, including lymphoma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

This compound exerts its anti-cancer effects primarily through the destabilization of microtubules. It binds to the colchicine site of tubulin heterodimers, inhibiting microtubule assembly. This action triggers the spindle assembly checkpoint, which is crucial for proper mitotic progression and ultimately leads to apoptosis in cancer cells . The unique binding characteristics of this compound differentiate it from other MTAs, allowing it to demonstrate efficacy in tumor models resistant to standard therapies like taxanes and vinca alkaloids .

Anti-Lymphoma Activity

Recent studies have highlighted this compound's significant anti-lymphoma activity. In vitro experiments conducted on diffuse large B cell lymphoma (DLBCL) cell lines revealed that this compound induces rapid apoptosis and exhibits a median IC50 of approximately 10-11 nM . The induction of apoptosis was observed in 15 out of 17 tested cell lines, with half showing effects within the first 24 hours of treatment .

Table 1: Summary of In Vitro Findings on this compound's Activity Against DLBCL

Cell LineIC50 (nM)Apoptosis Induction TimeNotes
OCILY31024 hoursABC subtype
TMD81148 hoursABC subtype
SUDHL51024 hoursGCB subtype
SUDHL161248 hoursGCB subtype

ABC = Activated B-cell-like; GCB = Germinal Center B-cell-like

Cell Cycle Analysis

Cell cycle analysis indicated a time-dependent accumulation of cells in sub-G0 phase, suggesting significant cytotoxic effects. A G2-M arrest was also observed in three out of four tested cell lines . These findings underscore the potential of this compound as a therapeutic agent targeting cell cycle regulation in cancer cells.

Clinical Studies

The prodrug listhis compound (BAL101553), which is converted to this compound in vivo, has been evaluated in clinical settings. A Phase 1 study established a recommended Phase 2 dose (RP2D) of 70 mg/m² for patients with various cancers, including ovarian and glioblastoma . Results indicated that listhis compound was well-tolerated and exhibited promising anti-tumor activity.

Table 2: Clinical Study Overview for Listhis compound

Study PhasePatient PopulationDose (mg/m²)Findings
Phase 1Solid tumors30Well-tolerated; encouraging activity
Phase 2aOvarian/glioblastoma70Safety established; efficacy noted

Biomarkers and Predictive Factors

Research has identified end-binding protein 1 (EB1) as a potential predictive biomarker for response to this compound treatment. Tumors exhibiting high EB1 expression may be more likely to respond favorably to therapy with listhis compound . This finding opens avenues for personalized treatment strategies based on biomarker profiling.

Propiedades

IUPAC Name

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOZQQVTWFMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798577-91-0
Record name Avanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6.4 g of [4-(2-{2-[4-(2-cyano-ethylamino)-furazan-3-yl]-benzoimidazol-1-yl}-acetyl)-phenyl]-carbamic acid benzyl ester (12.3 mmol, 1 eq) in a mixture of 700 ml of ethyl acetate and 500 ml of methanol are added 1.3 g of 10% palladium on carbon. The reaction mixture is stirred for 3 h under hydrogen atmosphere (1 atm) at room temperature. Then it is filtered through celite and concentrated under reduced pressure to give the crude product as a light yellow solid, which is suspended in 60 ml of a 7/5 ethyl acetate/methanol mixture. Filtration provides 3.5 g of the desired product as off-white solid. The filtrate is concentrated and the residue is treated as above with 5 ml of the 7/5 ethyl acetate/methanol mixture. Filtration gives 0.45 g of a second crop of the product.
Name
[4-(2-{2-[4-(2-cyano-ethylamino)-furazan-3-yl]-benzoimidazol-1-yl}-acetyl)-phenyl]-carbamic acid benzyl ester
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four
[Compound]
Name
7/5
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avanbulin
Reactant of Route 2
Avanbulin
Reactant of Route 3
Avanbulin
Reactant of Route 4
Reactant of Route 4
Avanbulin
Reactant of Route 5
Reactant of Route 5
Avanbulin
Reactant of Route 6
Avanbulin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.